BenchChemオンラインストアへようこそ!

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride

Nicotine immunoassay Antibody specificity Radioligand development

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride (CAS 104395-87-1) is the dihydrochloride salt of racemic (R,S)-6-aminonicotine, a synthetic nicotine analog in which an amino group replaces the hydrogen at the 6-position of the pyridine ring. The free base (CAS 22790-82-5) and its single-enantiomer hydrochloride (CAS 81990-64-9) are closely related forms, but the dihydrochloride salt is the specific entity catalogued under CAS 104395-87-1 and is supplied as a discrete research chemical by multiple vendors.

Molecular Formula C10H17Cl2N3
Molecular Weight 250.167
CAS No. 104395-87-1
Cat. No. B599810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride
CAS104395-87-1
Molecular FormulaC10H17Cl2N3
Molecular Weight250.167
Structural Identifiers
SMILESCN1CCCC1C2=CN=C(C=C2)N.Cl.Cl
InChIInChI=1S/C10H15N3.2ClH/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8;;/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12);2*1H
InChIKeyUNWFVJCJELWPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride (CAS 104395-87-1): A Nicotine Analog with Demonstrated Immunoassay and Receptor Differentiation


5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride (CAS 104395-87-1) is the dihydrochloride salt of racemic (R,S)-6-aminonicotine, a synthetic nicotine analog in which an amino group replaces the hydrogen at the 6-position of the pyridine ring [1]. The free base (CAS 22790-82-5) and its single-enantiomer hydrochloride (CAS 81990-64-9) are closely related forms, but the dihydrochloride salt is the specific entity catalogued under CAS 104395-87-1 and is supplied as a discrete research chemical by multiple vendors . The compound belongs to the nicotinoid class and has been directly compared with nicotine, cotinine, 4-azanicotine, and numerous other nicotine derivatives in primary research studies, establishing its differentiated immunochemical and receptor-binding profile [1][2].

Why Generic Nicotine Analogs Cannot Substitute for 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride in Critical Research Applications


Nicotine analogs cannot be freely interchanged because minor structural modifications—such as the position and nature of the amino substituent, salt form, and stereochemistry—produce quantitatively distinct antibody cross-reactivity and receptor binding profiles [1][2]. For instance, (R,S)-6-aminonicotine displayed the highest cross-reaction among 25 tested nicotine derivatives and metabolites, while cotinine—a structurally close metabolite—showed less than 0.1% cross-reaction in the same assay [1]. Similarly, the presence of the 6-amino group alters the basicity of the aromatic ring and results in a different binding pattern at nicotinic receptor sites compared to nicotine itself [2]. Procurement of an incorrect salt form or enantiomer can therefore invalidate immunoassay calibration, compromise receptor pharmacology studies, or introduce uncontrolled variables in antibody-based detection systems.

Quantitative Differentiation Evidence for 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride Against Closest Analogs


Antibody Cross-Reactivity: (R,S)-6-Aminonicotine vs. 25 Nicotine Derivatives and Metabolites

In a direct head-to-head comparison of 25 nicotine derivatives and metabolites using a charcoal-adsorption radioimmunoassay with 125I-tyrosine methyl ester derivative of (R,S)-6-aminonicotine as radioligand, (R,S)-6-aminonicotine itself produced the highest cross-reaction [1]. Cross-reaction with the major mammalian metabolite cotinine was less than 0.1% for both rabbit-derived and goat-derived antisera, and cross-reaction with other metabolites such as (S)-nicotine-N'-oxide, (S)-nornicotine, and N-methylpyrrolidine was less than 1% [1]. This establishes (R,S)-6-aminonicotine as the superior ligand for nicotine-specific antibody production and immunoassay calibration.

Nicotine immunoassay Antibody specificity Radioligand development

Nicotinic Receptor Binding Profile: 6-Aminonicotine vs. Nicotine vs. 4-Azanicotine

In a comparative binding study using rat brain P2 membrane preparations, 6-aminonicotine (compound 5) was directly compared with nicotine and 4-azanicotine (compound 1) [1]. 6-Aminonicotine bound at the same two receptor sites as nicotine but with lower affinity, and unlike nicotine, it did not bind at the very high affinity 'upregulatory' site [1]. In contrast, 4-azanicotine—where the aromatic ring is less basic—bound with affinity very similar to nicotine at both sites [1]. This demonstrates that the 6-amino substitution selectively eliminates binding to a functionally distinct receptor subpopulation while retaining interaction at other sites.

Nicotinic receptor pharmacology Binding site differentiation Structure-activity relationship

Salt Form Differentiation: Dihydrochloride (CAS 104395-87-1) vs. Free Base (CAS 22790-82-5)

The dihydrochloride salt (CAS 104395-87-1; molecular weight 250.17 g/mol) is the protonated, water-soluble form of 6-aminonicotine, whereas the free base (CAS 22790-82-5; molecular weight 177.25 g/mol) is significantly less water-soluble . While direct comparative solubility measurements for this specific compound are not publicly available, the general principle that dihydrochloride salt formation enhances aqueous solubility by several orders of magnitude relative to the free base is well-established for aminopyridine derivatives [1]. Vendors supply the dihydrochloride at ≥95% purity for consistent aqueous formulation .

Aqueous solubility Formulation development Reference standard preparation

Racemic Mixture (CAS 104395-87-1) vs. Single (S)-Enantiomer (CAS 81990-64-9) for Broad-Spectrum Antibody Recognition

The racemic (R,S)-6-aminonicotine dihydrochloride (CAS 104395-87-1) was employed in the foundational nicotine antibody studies and generated the highest cross-reaction among 25 tested compounds [1]. By contrast, the single (S)-enantiomer hydrochloride (CAS 81990-64-9) may exhibit different binding properties due to stereochemical constraints at nicotinic receptors . The racemic form provides broader epitope coverage, which is advantageous for polyclonal antibody production and immunoassay development [1]. Direct comparative cross-reactivity data between the racemate and the pure (S)-enantiomer are not available in the open literature, limiting the strength of this differentiation to a class-level inference.

Stereochemistry Antibody cross-reactivity Immunoassay development

Recommended Application Scenarios for 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride Based on Quantitative Evidence


Nicotine-Specific Radioimmunoassay (RIA) Development and Calibration

The compound serves as the radioligand precursor (125I-tyrosine methyl ester derivative) in nicotine radioimmunoassays, where its superior cross-reactivity among 25 nicotine derivatives and <0.1% cotinine interference enable nicotine-specific detection down to 10 ng/mL in 50 μL plasma samples [1]. This application is directly supported by the quantitative antibody specificity data in Section 3.

Differentiation of Nicotinic Acetylcholine Receptor Binding Subtypes

6-Aminonicotine's inability to bind the upregulatory high-affinity nicotinic site—while retaining binding at two other receptor sites—makes it a valuable pharmacological tool for dissecting nAChR subtype pharmacology in rat brain membrane preparations [2]. This application derives from the direct comparative binding evidence in Section 3.

Polyclonal Antibody Production Against Nicotine Haptens

The racemic dihydrochloride is the documented hapten derivative for generating nicotine-specific polyclonal antibodies in rabbits and goats, with published cross-reactivity profiles against 25 compounds [1]. Researchers producing nicotine antibodies should procure this specific form to replicate published antibody specificity.

Aqueous Formulation for In Vitro Nicotine Pharmacology Studies

The dihydrochloride salt form (≥95% purity) provides the aqueous solubility necessary for preparing stock solutions used in nicotinic receptor binding assays, cell-based functional assays, and in vivo pharmacokinetic studies . This scenario is supported by the salt form differentiation evidence in Section 3.

Quote Request

Request a Quote for 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.